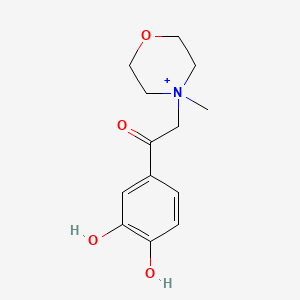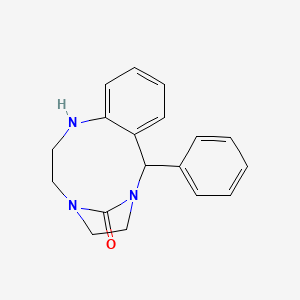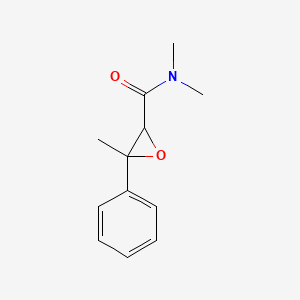
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: is a chemical compound with the following structural formula:
Structure: C12H19NOS
It is also known by its CAS number: 7504-59-8 . This compound belongs to the class of carbamates and contains both a thiocyanate group and an N-cyclohexylcarbamate moiety.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate involves the reaction of 2-chloroethyl thiocyanate with N-cyclohexylcarbamate . The reaction proceeds as follows:
ClCH2CH2SCN+NHCyc6H11→2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate+HCl
Industrial Production Methods: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The thiocyanate group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under appropriate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The major products formed from these reactions include various derivatives of the compound, such as hydrolyzed forms or substituted analogs.
Aplicaciones Científicas De Investigación
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: finds applications in:
Pesticide Chemistry: It may serve as an active ingredient in insecticides or fungicides.
Biological Research: Researchers study its effects on pests, plants, and other organisms.
Medicine: Investigations into its potential therapeutic properties.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, it’s essential to compare 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate with related carbamates, considering their structures, reactivity, and applications.
Propiedades
Número CAS |
7504-59-8 |
|---|---|
Fórmula molecular |
C12H20N2O3S |
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H20N2O3S/c13-10-18-9-8-16-6-7-17-12(15)14-11-4-2-1-3-5-11/h11H,1-9H2,(H,14,15) |
Clave InChI |
GQHWDKXKSDJPFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)OCCOCCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
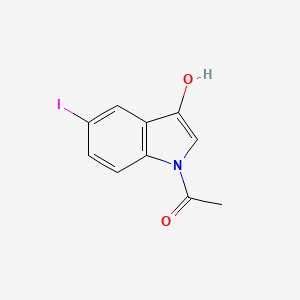
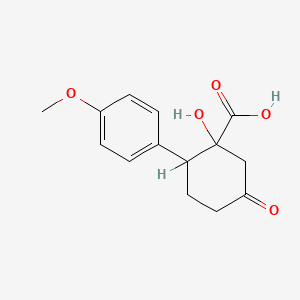
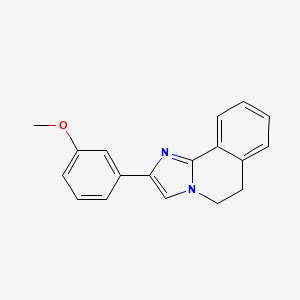
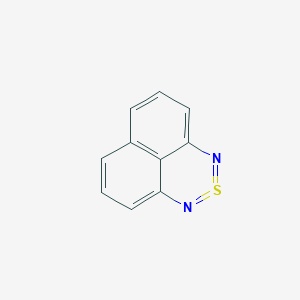
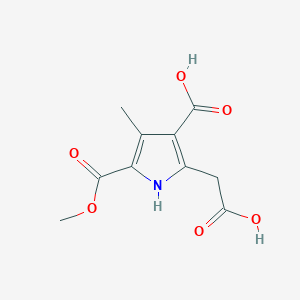
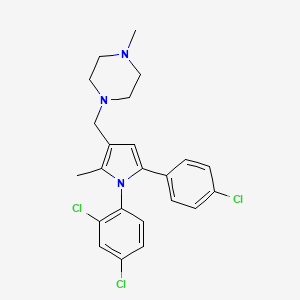
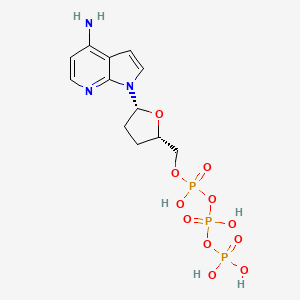
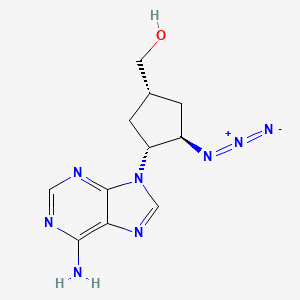
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbonitrile](/img/structure/B12790354.png)
